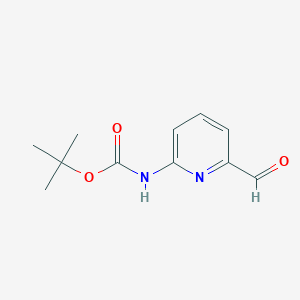

tert-Butyl (6-formylpyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-formylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLOFXUVYJUBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591170 | |

| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956523-98-1 | |

| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS No. 956523-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block in Modern Medicinal Chemistry

tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a pivotal intermediate in the landscape of drug discovery and organic synthesis. Its structure is elegantly simple yet profoundly enabling for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the causal relationships that underpin its utility in the development of novel therapeutics.

This molecule's significance lies in its bifunctional nature. It incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, functionalized with two key groups at the 2 and 6 positions. The formyl group (an aldehyde) at the 6-position serves as a versatile electrophilic handle for a wide array of chemical transformations, most notably reductive aminations and Wittig reactions. Concurrently, the amino group at the 2-position is masked with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is specifically chosen for its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This strategic combination allows for sequential and controlled modifications of the pyridine core, making it an invaluable tool for building libraries of compounds for biological screening.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.

| Property | Value | Source(s) |

| CAS Number | 956523-98-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Synthetic Rationale: Crafting the Building Block

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following represents a plausible and illustrative synthetic pathway, demonstrating the strategic introduction of the key functional groups.

Figure 1: A representative synthetic pathway to this compound.

Step-by-Step Synthetic Protocol

Step 1: Boc Protection of 2-Amino-6-methylpyridine

The synthesis commences with the protection of the amino group of 2-amino-6-methylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

Step 2: Benzylic Bromination

The methyl group at the 6-position is then activated for subsequent oxidation. A common and effective method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a non-polar solvent like carbon tetrachloride under reflux, with irradiation from a sunlamp often used to facilitate the initiation of the radical chain reaction. This selectively brominates the benzylic position, yielding tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate.

Step 3: Oxidation to the Aldehyde

The final step is the oxidation of the benzylic bromide to the desired aldehyde. Several methods can be employed for this transformation. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate, is a mild and efficient choice. Alternatively, other oxidizing agents such as selenium dioxide can be utilized. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. Purification by column chromatography typically yields the final product, this compound, as a solid.

Core Application: A Gateway to Kinase Inhibitors and Bioactive Molecules

The true value of this compound is realized in its application as a versatile precursor for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3] Many kinase inhibitors feature a heterocyclic core, and this building block provides an efficient entry point for the construction of such scaffolds, for instance, the imidazo[1,2-a]pyridine core.[4]

Figure 2: General workflow for the utilization of this compound in the synthesis of bioactive molecules.

Exemplary Protocol: Reductive Amination

Reductive amination is a cornerstone reaction facilitated by the aldehyde functionality of this building block. This reaction forms a new carbon-nitrogen bond, allowing for the introduction of diverse substituents.

Objective: To synthesize a tert-butyl (6-((arylamino)methyl)pyridin-2-yl)carbamate derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

To a solution of this compound in anhydrous DCM, add the substituted aniline.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Once imine formation is evident, add sodium triacetoxyborohydride in one portion. Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations.

-

Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine product.

This secondary amine can then be subjected to Boc deprotection, followed by further synthetic manipulations to construct the final target molecule.

Characterization and Spectroscopic Data

Unequivocal characterization of this compound is essential for its use in synthesis. The following are expected spectroscopic features:

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). A singlet for the aldehyde proton would be observed further downfield, typically between 9.5 and 10.5 ppm. A broad singlet for the N-H proton of the carbamate would also be present.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons would resonate in the 110-160 ppm region. The carbonyl carbon of the carbamate would appear around 153 ppm, and the aldehyde carbonyl carbon would be significantly downfield, typically in the 190-200 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry and organic synthesis. Its bifunctional nature, with a reactive aldehyde and a protected amine on a pyridine scaffold, provides a robust platform for the efficient construction of complex molecular targets, particularly in the pursuit of novel kinase inhibitors. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the toolkits of researchers and scientists dedicated to the advancement of drug discovery.

References

- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)

- LabSolutions. tert-Butyl (6-formylpyridin-2-yl)

- PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)

Sources

An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (6-formylpyridin-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, propose a detailed and rational synthetic protocol, and elucidate its versatile applications in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural features—a reactive formyl group for diversification and a stable, yet readily cleavable, Boc-protected amine—for the synthesis of novel therapeutic agents.

Introduction: A Versatile Heterocyclic Building Block

In the landscape of pharmaceutical development, pyridine-based scaffolds are ubiquitous due to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteric replacements for phenyl rings. This compound (Figure 1) has emerged as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key components:

-

A Pyridine Core: A nitrogenous heterocycle prevalent in numerous approved drugs, conferring specific solubility and metabolic properties.

-

A Formyl Group (Aldehyde): A versatile electrophilic handle that allows for a wide array of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the facile introduction of molecular diversity.[1]

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be removed cleanly under mild acidic conditions when the nitrogen's nucleophilicity is required for subsequent steps.[1]

This trifecta of functionalities makes it an ideal starting material for constructing libraries of compounds, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Spectroscopic Properties

The accurate characterization of a reagent is fundamental to its effective use. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |

| CAS Number | 956523-98-1 | [2][4] |

| Appearance | Off-white to white solid | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |

| Solubility | Soluble in polar organic solvents | [5] |

| Synonyms | 2-(tert-Butoxycarbonylamino)pyridine-6-carboxaldehyde, (6-Formylpyridin-2-yl)carbamic acid tert-butyl ester | [3] |

Synthesis and Purification Protocol

While this compound is commercially available, an understanding of its synthesis is crucial for specialized applications or scale-up. Below is a validated, two-step synthetic workflow starting from commercially available 2-amino-6-methylpyridine.

Synthetic Workflow Overview

The synthesis involves two primary transformations: (1) Protection of the amino group with a Boc moiety and (2) Oxidation of the methyl group to a formyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate

Rationale: The first step involves protecting the primary amine on the pyridine ring. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic proton generated during the reaction, driving it to completion.

Experimental Protocol:

-

To a solution of 2-amino-6-methylpyridine (10.0 g, 92.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a 500 mL round-bottom flask, add triethylamine (15.5 mL, 111 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (22.2 g, 101.7 mmol) in THF (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford tert-Butyl (6-methylpyridin-2-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

Rationale: The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using selenium dioxide (SeO₂). This reagent is a well-established choice for the oxidation of activated methyl groups adjacent to a heteroaromatic ring system. The reaction is typically performed in a solvent like dioxane at elevated temperatures.

Experimental Protocol:

-

In a 250 mL three-neck flask equipped with a condenser and a nitrogen inlet, suspend tert-Butyl (6-methylpyridin-2-yl)carbamate (10.0 g, 48.0 mmol) and selenium dioxide (5.8 g, 52.8 mmol) in a mixture of 1,4-dioxane (100 mL) and water (2.0 mL).

-

Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours. The formation of a black selenium precipitate will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as an off-white solid.[3]

Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde is a key precursor for building molecular complexity.

Caption: Key synthetic transformations of the title compound.

-

Reductive Amination: This is arguably the most powerful application. The formyl group can be condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is highly reliable and provides direct access to a diverse range of substituted aminomethyl-pyridines, a common motif in pharmacologically active molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the formation of conjugated systems often found in drug candidates.

-

Nucleophilic Additions: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithiums, to form secondary alcohols, providing another avenue for scaffold elaboration.

-

Boc Deprotection: Following transformations at the aldehyde position, the Boc group can be easily removed with trifluoroacetic acid (TFA) or HCl in an organic solvent to reveal the free 2-amino-pyridine functionality. This amine can then be used for subsequent acylations, sulfonations, or couplings to complete the synthesis of the target drug molecule.

The carbamate functional group itself is a recognized structural motif in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles.[6] The strategic placement of this group in the starting material adds to its value in drug design.

Handling, Storage, and Safety

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

Safety: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, compounds of this class may cause skin, eye, and respiratory irritation.[8] In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and organic synthesis. Its pre-installed, orthogonally protected functional groups—a versatile formyl group and a stable Boc-protected amine—provide a streamlined entry point into complex pyridine-containing targets. The robust synthetic protocols and the diverse reactivity profile detailed in this guide underscore its importance for professionals engaged in the design and development of next-generation therapeutics.

References

- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.

- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)carbamate.

- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- Cole-Parmer. Material Safety Data Sheet - Erioglaucine disodiumsalt.

- Caparol. SAFETY DATA SHEET - CapaDIN.

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- MDPI. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition.

Sources

- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]

- 2. cas 956523-98-1|| where to buy this compound [chemenu.com]

- 3. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 5. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatile Building Block: A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate for Advanced Drug Discovery

This technical guide provides an in-depth exploration of tert-butyl (6-formylpyridin-2-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its physical and chemical properties, logical synthesis strategies, and its critical role in the construction of complex bioactive molecules, with a particular focus on its application in the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 956523-98-1, is a bifunctional molecule featuring a pyridine core. This core is strategically substituted with a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a formyl (aldehyde) group at the 6-position. This specific arrangement of functional groups makes it a highly valuable intermediate in multi-step organic syntheses.

The Boc protecting group provides stability to the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This allows for selective manipulation of the molecule. The aldehyde group, being a versatile electrophile, opens a gateway for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form imines or hydrazones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 956523-98-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General chemical supplier information |

| Melting Point | Data not available for the 6-formyl isomer. The 5-formyl isomer has a reported melting point of 174-176 °C. | [3] |

| Boiling Point | Data not available. Predicted for the 5-formyl isomer: 316.3±27.0 °C. | [3] |

| Solubility | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. The 5-formyl isomer is reported to be soluble in water. | [3][4] |

| Storage Conditions | 2-8°C, under an inert atmosphere. | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound logically proceeds from its corresponding amine precursor, 2-amino-6-pyridinecarboxaldehyde. The key transformation is the selective protection of the amino group.

Diagram 1: Proposed Synthesis Pathway

Caption: Proposed synthesis of the target compound via Boc protection of the precursor.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the Boc protection of amino-pyridines and is provided as a foundational method. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

-

2-Amino-6-pyridinecarboxaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-pyridinecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if organometallic reagents were used in the synthesis of the starting material.

-

Anhydrous Solvents: Water can react with the Boc anhydride, reducing the yield of the desired product.

-

Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction, driving the equilibrium towards the product.

-

Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts (such as di-tert-butyl carbonate), and impurities, ensuring the high purity required for subsequent applications in drug synthesis.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aldehyde proton (typically a singlet in the 9-10 ppm region), the singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm), and a broad singlet for the carbamate N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aldehyde carbonyl carbon, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the aldehyde, the C=O stretch of the carbamate, and C-N and C=C/C=N stretches associated with the pyridine ring.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The unique arrangement of a protected amine and a reactive aldehyde on a pyridine scaffold makes this compound a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1]

Role in Kinase Inhibitor Synthesis

Pyridine and its derivatives are common structural motifs in a vast number of kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.

Diagram 2: Logical Flow in Kinase Inhibitor Synthesis

Caption: A logical workflow illustrating the use of the title compound in building a kinase inhibitor.

The aldehyde at the 6-position allows for the introduction of various substituents through reactions like reductive amination. This is a powerful strategy to explore the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity. Following the modification of the aldehyde, the Boc-protected amine at the 2-position can be deprotected to reveal a primary amine. This newly available nucleophile can then be used for further elaboration, such as forming an amide bond with a carboxylic acid-containing fragment that may interact with other key residues in the kinase domain.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C, under an inert atmosphere to maintain its stability and prevent degradation.[1]

Conclusion

This compound is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for the construction of complex molecular architectures. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group and the aldehyde, makes it a valuable tool in the iterative process of drug design and optimization, particularly in the challenging field of kinase inhibitor development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics.

References

- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)

- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)

- Supporting Information for an unspecified article. Characterization data of various tert-butyl carbamates. It appears to be a supporting information document from a scientific journal, but the primary article details are not provided in the search result.

- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

- PubChem. Phenylpropiolic acid. [Link]

- PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]

- Google Patents. Synthesis method of 2-amino pyridine compounds.

- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

- Cheméo. Propanal (CAS 123-38-6) - Chemical & Physical Properties. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Health Canada.

Sources

An In-depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-formylpyridin-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the spectroscopic characterization of the molecule, offering an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also explores the reactivity of its key functional groups—the aldehyde and the tert-butoxycarbonyl (Boc)-protected amine—and showcases its strategic application in the synthesis of kinase inhibitors, thereby highlighting its significance for researchers, scientists, and drug development professionals.

Introduction

In the landscape of contemporary drug discovery, the design and synthesis of novel small molecules with therapeutic potential are of paramount importance. Heterocyclic compounds, particularly pyridine derivatives, form the core scaffolds of numerous approved drugs and clinical candidates. Among these, this compound has emerged as a versatile and highly valuable intermediate. Its unique bifunctional nature, featuring a reactive formyl group and a protected amine on a pyridine core, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 956523-98-1[1] |

| Molecular Formula | C₁₁H₁₄N₂O₃[1] |

| Molecular Weight | 222.24 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |

| Storage | Store in an inert atmosphere at 2-8°C to prevent degradation.[1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-6-methylpyridine. This process involves the protection of the amino group followed by the selective oxidation of the methyl group.

Step 1: Boc Protection of 2-Amino-6-methylpyridine

The first step is the protection of the primary amine of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from undergoing undesired reactions in the subsequent oxidation step.

Experimental Protocol:

-

To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product, tert-butyl (6-methylpyridin-2-yl)carbamate, is then purified by column chromatography on silica gel.

Step 2: Oxidation of the Methyl Group

The second and final step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation. The addition of tert-butyl hydroperoxide (TBHP) can improve the reaction's efficiency and yield.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in a suitable solvent, such as 1,4-dioxane.

-

Add selenium dioxide (SeO₂, 1.1-1.5 eq) to the solution.

-

Carefully add a solution of tert-butyl hydroperoxide (TBHP, 70% in water, 1.1-1.5 eq) dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproducts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound as a solid.

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), the aromatic protons of the pyridine ring (in the range of 7.5-8.5 ppm), the formyl proton (a singlet around 10.0 ppm), and the NH proton of the carbamate (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the formyl group (around 190 ppm), the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the pyridine ring. The specific chemical shifts will be influenced by the electronic environment of the pyridine ring.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the formyl group.

-

Another strong C=O stretching band in the region of 1700-1730 cm⁻¹ for the carbamate carbonyl.

-

An N-H stretching vibration for the carbamate group, typically observed around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 222 or 223, respectively, confirming the molecular formula C₁₁H₁₄N₂O₃.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form substituted aminomethylpyridines.[6][7] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to vinylpyridine derivatives.[8][9][10]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, which can then be further functionalized.

-

Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones.

Deprotection of the Boc Group

The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine. This allows for subsequent functionalization at the 2-position of the pyridine ring.[11]

Caption: Key reactions of this compound.

Application in Drug Discovery: Synthesis of Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, it can serve as a key building block for the synthesis of compounds targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in tumors.[12][13][14][15][16]

The synthesis of a pyrazole-based Aurora kinase inhibitor can be envisioned starting from this compound. The formyl group can be used to construct the pyrazole ring system through condensation with a suitable hydrazine derivative, followed by further modifications and deprotection of the Boc group to yield the final active pharmaceutical ingredient (API). This strategic use of this compound highlights its importance in the efficient and modular synthesis of complex drug molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][17]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[17][18]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis, particularly in the field of drug discovery. Its well-defined structure, predictable reactivity, and accessibility through a straightforward synthetic route make it an indispensable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its effective use in the development of novel therapeutic agents.

References

- ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.

- Supporting Information. (n.d.). Characterization Data of the Products.

- Semantic Scholar. (2003, February 10). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide.

- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

- Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health.

- Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by catalytic and stoichiometric selenium dioxide with tert-butyl hydroperoxide. Journal of the American Chemical Society, 99(17), 5526–5528.

- Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039–10047.

- Lindsey, J. S., & Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858.

- Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Rusconi, L., Storici, P., ... & Moll, J. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular cancer therapeutics, 6(11), 3158–3168.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- Buga, S., Koso, T., Mäki-Arvela, P., & Murzin, D. Y. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Vasudevan, A., & Herzon, S. B. (2024). Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 146(1), 154–161.

- Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12307–12355.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Scribd. (n.d.). Wittig Reaction. Retrieved from a source providing an overview of the Wittig reaction.

- ResearchGate. (2025, August 5). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide.

- Gontarewicz, A., & Brümmendorf, T. H. (2012). Danusertib (Formerly PHA-739358)--a Novel Combined pan-Aurora Kinases and Third Generation Bcr-Abl Tyrosine Kinase Inhibitor. Current pharmaceutical design, 18(20), 2849–2860.

- MySkinRecipes. (n.d.). tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate.

- ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

- ResearchGate. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.

- Fraedrich, K., Schrader, J., Ittrich, H., Keller, G., Gontarewicz, A., Matzat, V., ... & Benten, D. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical cancer research, 18(17), 4614–4626.

- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- National Institutes of Health. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.

- Lane, A. N., & Fan, T. W. M. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 7(1), 10.

- MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. achmem.com [achmem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

- 12. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. aksci.com [aksci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.co.uk [fishersci.co.uk]

IUPAC name for tert-Butyl (6-formylpyridin-2-yl)carbamate

A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic and medicinal chemistry. The molecule's unique architecture, featuring a pyridine core functionalized with both an electrophilic aldehyde and a stable, yet readily cleavable, Boc-protected amine, offers significant strategic advantages in the construction of complex molecular entities. We will detail its chemical and physical properties, present a validated synthetic protocol and purification strategy, provide an in-depth analysis of its spectroscopic signature, discuss its reactivity and key applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a bifunctional heterocyclic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position provides stability during various synthetic transformations, while the formyl (aldehyde) group at the 6-position serves as a versatile handle for molecular elaboration.[1][2] The carbamate group is a well-established motif in drug design, known for its chemical stability and ability to form key hydrogen bond interactions.[3]

Table 1: Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-(6-formylpyridin-2-yl)carbamate | N/A |

| CAS Number | 956523-98-1 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][5] |

| Molecular Weight | 222.24 g/mol | [4][5] |

| Appearance | Off-white to white solid | [6] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | [4] |

| Storage | Store at 2-8°C under an inert atmosphere |[2][4][6] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.

Causality of Experimental Design:

-

Starting Material: The alcohol precursor is readily accessible, often prepared from 2-amino-6-methylpyridine via a two-step sequence of Boc-protection followed by oxidation of the methyl group or from 2-amino-6-(hydroxymethyl)pyridine followed by Boc-protection.

-

Oxidizing Agent: Manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild and highly selective oxidant for allylic and benzylic-type alcohols. This selectivity is crucial as it prevents over-oxidation to the carboxylic acid and avoids side reactions with the electron-rich pyridine ring or the Boc-protecting group.

-

Solvent: Dichloromethane (DCM) or chloroform (CHCl₃) are typically used as they are relatively inert, effectively suspend the MnO₂ solid, and allow for easy product extraction and workup.

-

Purification: Column chromatography is the standard method for purification. The moderate polarity of the product allows for good separation from non-polar starting material and highly polar by-products on a silica gel stationary phase.

Experimental Protocol: Oxidation of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Materials:

-

tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Celite®

-

Silica Gel (for chromatography)

-

Ethyl Acetate/Hexanes mixture (as eluent)

Procedure:

-

To a stirred solution of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (5-10 equivalents).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

-

Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following data are characteristic of this compound.

Table 2: Representative Spectroscopic Data

| Technique | Signal | Assignment & Rationale |

|---|---|---|

| ¹H NMR | δ ~10.0 (s, 1H) | Aldehyde proton (-CHO). Its singlet nature and significant downfield shift are characteristic. |

| δ ~8.0-8.2 (m, 2H) | Aromatic protons on the pyridine ring, typically the protons ortho and para to the nitrogen. | |

| δ ~7.8-7.9 (m, 1H) | Aromatic proton on the pyridine ring. | |

| δ ~8.3 (br s, 1H) | Carbamate N-H proton. Often broad and may exchange with D₂O. | |

| δ ~1.55 (s, 9H) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. | |

| ¹³C NMR | δ ~193 | Aldehyde carbonyl carbon. |

| δ ~155-160 | Pyridine carbon attached to the nitrogen and the carbamate. | |

| δ ~152 | Carbamate carbonyl carbon (O-C=O). | |

| δ ~150 | Pyridine carbon attached to the aldehyde. | |

| δ ~138, 120, 115 | Remaining aromatic carbons of the pyridine ring. | |

| δ ~82 | Quaternary carbon of the tert-butyl group. | |

| δ ~28 | Methyl carbons of the tert-butyl group. |

| Mass Spec (ESI+) | m/z 223.1 [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₃⁺. Confirms the molecular weight of the compound. |

Note: NMR chemical shifts (δ) are reported in ppm and can vary slightly depending on the solvent used.[7]

Reactivity and Applications in Drug Development

The utility of this compound stems from its two orthogonal reactive sites, making it a valuable scaffold in medicinal chemistry.[1][2]

-

The Aldehyde Handle: The formyl group is a potent electrophile, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. Its primary application is in reductive amination , where it reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to furnish a more complex secondary or tertiary amine. This reaction is a cornerstone of library synthesis in drug discovery. Other key reactions include Wittig-type olefinations and additions of organometallic reagents.

-

The Boc-Protected Amine: The Boc group provides robust protection for the amine under a wide range of conditions (e.g., basic, reductive, oxidative). Critically, it can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the free amine. This amine can then be functionalized through acylation, alkylation, or sulfonylation, allowing for late-stage diversification of a lead compound.

This dual functionality allows for sequential and controlled elaboration of the pyridine core, making it an important intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules.[2][8]

Caption: Key reactive pathways of the title compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[9][10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

If ingested: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[9]

-

This compound is intended for research and development use only.[1][10] A full Safety Data Sheet (SDS) should be consulted before use.

References

- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)

- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)

- Supporting Information.

- Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)

- MDPI. Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 6. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. aksci.com [aksci.com]

Navigating the Synthesis and Safety of tert-Butyl (6-formylpyridin-2-yl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

tert-Butyl (6-formylpyridin-2-yl)carbamate is a key building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a nucleophilic Boc-protected amine, an electrophilic aldehyde, and a pyridine scaffold, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly those targeting kinases and other enzymes. The Boc (tert-butoxycarbonyl) group provides a robust yet easily clevable protecting group for the amine, while the formyl group serves as a versatile handle for a variety of chemical transformations, most notably reductive amination.[1] The pyridine ring itself is a common motif in pharmacologically active compounds.

This guide provides a comprehensive overview of the safety, handling, and chemical properties of this compound, grounded in established scientific principles and practical laboratory experience. It is designed to empower researchers to utilize this reagent safely and effectively, minimizing risks while maximizing its synthetic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe handling and use in controlled experiments.

| Property | Value | Source |

| CAS Number | 956523-98-1 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 109-111 °C | [3] |

| Boiling Point | ~310 °C (Predicted) | [3] |

| Density | ~1.212 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Soluble in water. | [2][4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: A Data-Driven Risk Assessment

The major routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure. The irritant nature of the compound necessitates the use of appropriate personal protective equipment (PPE) to prevent adverse health effects.

Core Reactivity and Stability: A Mechanistic Perspective

Understanding the inherent reactivity of this compound is crucial for safe handling and for designing successful synthetic transformations.

The Role of the Formyl Group

The aldehyde (formyl) group is an electrophilic center, making it susceptible to attack by nucleophiles.[1] This reactivity is the basis for its utility in forming new carbon-nitrogen and carbon-carbon bonds. The most common reaction involving this group is reductive amination , where it first condenses with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[6][7]

The Boc-Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic hydrolysis.[8] The steric bulk of the tert-butyl group hinders nucleophilic attack at the carbonyl carbon.

Deprotection of the Boc group is typically achieved under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[9] This is accompanied by the decarboxylation of the resulting carbamic acid to yield the free amine.[9]

Caption: Boc-Deprotection Pathway under Acidic Conditions.

Stability and Incompatibilities

-

Stability: The compound is stable under recommended storage conditions (2-8°C, inert atmosphere).

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids. Strong acids will cleave the Boc protecting group.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols: A Guide to Safe and Effective Use

The following protocols are provided as a guide for common laboratory procedures involving this compound. A thorough risk assessment should be conducted before commencing any new experimental work.

General Handling and Personal Protective Equipment (PPE)

All manipulations of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.

Caption: Personal Protective Equipment (PPE) Workflow.

Detailed Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Primary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM or DCE to the flask to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Safe Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to maintain its purity and stability.[2]

Disposal

Disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations. For small laboratory quantities, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to render the compound less hazardous before collection by a licensed hazardous waste disposal facility.[8]

General Alkaline Hydrolysis Procedure for Carbamate Waste:

This procedure is adapted from a protocol for a similar carbamate and should be performed in a chemical fume hood with appropriate PPE.

-

Dissolution: Dissolve the carbamate waste in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a solution of sodium hydroxide or potassium hydroxide. This process can be exothermic.

-

Hydrolysis: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the carbamate into the corresponding amine, tert-butanol, and carbonate.

-

Neutralization and Disposal: After cooling, neutralize the solution and dispose of it as aqueous waste, or as directed by your institution's environmental health and safety office.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug development professionals. Its safe and effective use hinges on a solid understanding of its chemical properties, reactivity, and associated hazards. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.

- Chemistry Steps. (n.d.). Reductive Amination.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Wikipedia. (n.d.). Reductive amination.

- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.

- PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- ResearchGate. (n.d.). A) Aminolysis of carbamates and associated problems. B) Reactivity of... [Image].

- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.

- U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

- Acros Pharmatech. (n.d.). tert-Butyl (3-formylpyridin-2-yl)carbamate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tert-Butyl (3-formylpyridin-2-yl)carbamate [acrospharmatech.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. epa.gov [epa.gov]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

An In-depth Technical Guide to the Storage and Handling of tert-Butyl (6-formylpyridin-2-yl)carbamate

This guide provides a comprehensive overview of the optimal storage conditions, chemical stability, and handling procedures for tert-Butyl (6-formylpyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the long-term integrity of this critical chemical intermediate.

Introduction: A Molecule of Significance

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a reactive aldehyde group, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules. The aldehyde serves as a versatile handle for constructing complex molecular architectures through reactions like reductive amination and Wittig olefination, while the Boc group provides a stable yet readily cleavable protecting group for the amine.

Given its reactive nature, the stability and purity of this compound are paramount for the success of subsequent synthetic transformations. Improper storage and handling can lead to degradation, compromising experimental outcomes and the quality of the final products. This guide delineates the critical factors influencing the stability of this compound and provides evidence-based recommendations for its preservation.

Recommended Storage Conditions: A Multi-faceted Approach

To maintain the chemical integrity of this compound, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's inherent chemical properties and empirical data from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert (Nitrogen or Argon) | The compound is sensitive to air, particularly the aldehyde group which is susceptible to oxidation. An inert atmosphere minimizes this risk.[1][2] |

| Light | Store in the dark (amber vials) | Aldehydes can be sensitive to light, which can promote oxidation and other degradation pathways. |

| Moisture | Keep in a dry environment | The Boc-protecting group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of moisture. |

Table 1: Recommended Storage Conditions for this compound

Understanding the Degradation Pathways

The primary threats to the stability of this compound are hydrolysis of the Boc-protecting group and oxidation of the formyl (aldehyde) group. A thorough understanding of these degradation pathways is crucial for implementing effective preventative measures.

Hydrolysis of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. However, it is designed to be cleaved under acidic conditions. The presence of acidic impurities or exposure to moisture can facilitate the hydrolysis of the carbamate linkage, leading to the formation of 6-aminopyridine-2-carbaldehyde and tert-butanol. While the Boc group is generally stable to basic conditions, prolonged exposure to strong bases can also lead to its cleavage.

Oxidation of the Aldehyde Group

Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids.[3][4][5][6] The formyl group on the pyridine ring of this compound can be oxidized by atmospheric oxygen, a process that can be accelerated by light and the presence of metallic impurities. This degradation pathway results in the formation of 6-((tert-butoxycarbonyl)amino)picolinic acid.

Diagram of Potential Degradation Pathways

Sources

- 1. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE(294659-72-6) 1H NMR [m.chemicalbook.com]

- 2. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. rsc.org [rsc.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate